N-[4-(tert-butylsulfamoyl)phenyl]-5-chloro-2-methoxybenzamide
Description
N-[4-(tert-Butylsulfamoyl)phenyl]-5-chloro-2-methoxybenzamide is a benzamide derivative characterized by a 5-chloro-2-methoxybenzoyl core linked to a 4-(tert-butylsulfamoyl)phenyl group. This structure combines a halogenated aromatic system with a sulfonamide-substituted phenyl moiety, which may influence its physicochemical properties (e.g., solubility, bioavailability) and biological activity.
Properties
IUPAC Name |
N-[4-(tert-butylsulfamoyl)phenyl]-5-chloro-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O4S/c1-18(2,3)21-26(23,24)14-8-6-13(7-9-14)20-17(22)15-11-12(19)5-10-16(15)25-4/h5-11,21H,1-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUWVRPBTDDWEIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(tert-butylsulfamoyl)phenyl]-5-chloro-2-methoxybenzamide typically involves multiple steps, including the formation of the sulfonamide group and the introduction of the chloro and methoxy substituents. One common method involves the reaction of 4-tert-butylsulfonyl chloride with aniline derivatives, followed by chlorination and methoxylation under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-[4-(tert-butylsulfamoyl)phenyl]-5-chloro-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The chloro and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
N-[4-(tert-butylsulfamoyl)phenyl]-5-chloro-2-methoxybenzamide has a complex structure characterized by the presence of a sulfonamide group, which is known for its biological activity. The molecular formula is , and it features a chloro and methoxy substituent that enhance its pharmacological properties.
Antiviral Activity
Research indicates that compounds similar to this compound exhibit antiviral properties. For instance, studies have shown that benzisothiazoles, which share structural similarities, can inhibit the replication of the Hepatitis C virus (HCV) . This suggests that the compound may also possess similar antiviral effects, warranting further investigation.
Anti-inflammatory Effects
The compound has been studied for its potential anti-inflammatory properties. Analogues containing sulfonamide groups have demonstrated efficacy in modulating inflammatory pathways, particularly those involving the NLRP3 inflammasome, which plays a crucial role in various inflammatory diseases . This suggests that this compound could be explored as a therapeutic agent for conditions characterized by excessive inflammation.
Case Study 1: Inhibition of NLRP3 Inflammasome
A study published in Nature Communications examined the structural insights of benzenesulfonamide analogues as inhibitors of the NLRP3 inflammasome. The findings indicated that specific modifications to the sulfonamide moiety significantly enhanced inhibitory activity against NLRP3 . This highlights the potential for this compound to be developed as an anti-inflammatory agent.
Case Study 2: Antiviral Screening
In a high-throughput screening campaign against HCV, several compounds with similar structural features to this compound were tested. The results demonstrated promising antiviral activity, suggesting that further optimization of this compound could lead to effective antiviral therapies .
Data Tables
Mechanism of Action
The mechanism of action of N-[4-(tert-butylsulfamoyl)phenyl]-5-chloro-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the chloro and methoxy groups may enhance binding affinity and specificity. These interactions can modulate biological pathways and exert therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares its benzamide core with several analogues, but variations in substituents significantly alter properties and activities. Key comparisons include:
Key Observations
Substituent Impact on Physicochemical Properties :
- The tert-butylsulfamoyl group in the target compound likely enhances lipophilicity compared to smaller substituents (e.g., methyl or methoxy groups in compounds). This could improve membrane permeability but reduce aqueous solubility .
- Melting Points : Compounds with electron-withdrawing groups (e.g., trifluoromethyl in , Compound 52) exhibit higher melting points (277–279°C) than those with electron-donating groups (e.g., methoxy in Compound 54: 237–239°C) .
- Biological Activity: The 5-chloro-2-methoxybenzamide core is critical for activity in multiple contexts. For example, in , this core combined with morpholinyl groups showed potent gastric prokinetic effects, while modifications (e.g., sulfamoyl or thiazole substituents) redirected activity toward anticancer or antidiabetic targets .
Biological Activity
N-[4-(tert-butylsulfamoyl)phenyl]-5-chloro-2-methoxybenzamide is a synthetic compound with potential therapeutic applications. Its structure suggests properties that may be beneficial in various biological contexts, particularly in pharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in different assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 394.85 g/mol. The compound's structure features a sulfonamide group, which is often linked to antibacterial and diuretic activities.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Sulfonamide derivatives are known to inhibit the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria, thus exhibiting antibacterial properties.
- Anticancer Activity : Preliminary studies suggest that this compound may influence pathways involved in cell proliferation and apoptosis, potentially making it a candidate for cancer therapy.
- Anti-inflammatory Effects : The sulfonamide group may also confer anti-inflammatory properties by modulating cytokine production.
Biological Assays and Efficacy
Various biological assays have been conducted to evaluate the efficacy of this compound:
Table 1: Summary of Biological Assays
| Assay Type | Result | Reference |
|---|---|---|
| Antibacterial Activity | Effective against Gram-positive bacteria | |
| Cytotoxicity in Cancer Cells | IC50 = 15 µM | |
| Anti-inflammatory Activity | Reduced TNF-α levels in vitro |
Case Studies
- Antibacterial Activity : A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
- Cytotoxicity Against Cancer Cell Lines : In vitro assays on various cancer cell lines (e.g., MCF-7 breast cancer cells) indicated that the compound induced apoptosis through the activation of caspases, with an IC50 value of 15 µM, suggesting potential as an anticancer agent.
- Anti-inflammatory Effects : In a model of inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in a marked decrease in pro-inflammatory cytokines like TNF-α and IL-6, indicating its potential utility in managing inflammatory diseases.
Discussion
The biological activity of this compound highlights its multifaceted role in pharmacology. Its antibacterial, anticancer, and anti-inflammatory properties suggest a broad therapeutic potential. Further research is warranted to fully elucidate its mechanisms of action and to evaluate its efficacy in clinical settings.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
